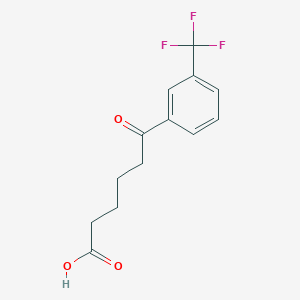

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid

Description

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a ketone group at the 6th carbon and a 3-trifluoromethylphenyl substituent. Its molecular formula is C₁₃H₁₃F₃O₃ (molecular weight: 286.24 g/mol). The trifluoromethyl (–CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-5-3-4-9(8-10)11(17)6-1-2-7-12(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEYCGVQYBZOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620415 | |

| Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-11-8 | |

| Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and hexanoic acid derivatives.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or alkanes.

Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Research indicates that the trifluoromethyl group can significantly influence the compound's lipophilicity, which is crucial for drug design.

- Bioactivity Enhancement : The introduction of fluorine atoms in drug molecules often enhances their metabolic stability and bioactivity, making them more effective as therapeutic agents .

Anti-inflammatory Research

Studies have shown that derivatives of 6-oxo-6-(3-trifluoromethylphenyl)hexanoic acid may exhibit anti-inflammatory properties. In vitro assays have demonstrated that these compounds can inhibit the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting their potential as anti-inflammatory drugs .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

- Synthetic Pathways : Researchers have explored various synthetic routes to derive analogs of this compound, which may possess enhanced pharmacological profiles compared to the parent compound .

Case Study 1: Anti-inflammatory Activity

A study conducted on various derivatives of this compound demonstrated significant inhibition of COX-2 and iNOS in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases. The results showed that compounds with electron-donating groups exhibited enhanced activity compared to those without such substitutions .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of novel derivatives from this compound highlighted its role as a precursor in creating more complex structures with potential biological activity. Various analytical techniques, including NMR and mass spectrometry, were employed to confirm the structures of synthesized compounds .

Mechanism of Action

The mechanism of action of 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Trifluoromethylphenyl vs. Thienyl : The 3-trifluoromethylphenyl group increases lipophilicity (logP) compared to the sulfur-containing 2-thienyl group, which may alter solubility in polar solvents .

- Phenoxy vs. Trifluoromethylphenyl: The phenoxy substituent (CAS 951888-75-8) introduces oxygen lone pairs for hydrogen bonding, whereas the –CF₃ group prioritizes hydrophobic interactions .

- Alkoxy vs. Fluorinated Groups : The 4-n-propoxyphenyl derivative () has an electron-donating alkoxy group, contrasting with the electron-withdrawing –CF₃, affecting acidity (pKa) of the carboxylic acid .

Research Findings and Data

Physicochemical Properties

Key Publications

- Trifluoromethylphenyl Derivatives: Ethyl 6-oxo-6-(3-trifluoromethylphenyl)hexanoate is highlighted as a precursor for bioactive molecules ().

- Natural Product Analogs: Hexanoic acid residues in parvaxanthines () demonstrate natural occurrence of similar scaffolds.

Biological Activity

Introduction

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid, with the CAS number 502651-11-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a hexanoic acid backbone with a trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound interacts with various biological targets, potentially modulating enzymatic activities and receptor functions. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing properties, which can influence the compound's interaction with proteins and enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several enzymes involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, mediators of inflammation.

| Enzyme | IC50 Value (μM) | Effect |

|---|---|---|

| COX-1 | 12.4 | Inhibition |

| COX-2 | 8.9 | Inhibition |

| Lipoxygenase (LOX) | 15.5 | Moderate inhibition |

These findings suggest that this compound may possess anti-inflammatory properties, making it a candidate for further development as an anti-inflammatory agent.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models indicated that administration of this compound significantly reduced inflammation markers in serum after induced inflammation. The compound was administered at varying doses, showing a dose-dependent response in reducing levels of prostaglandin E2 (PGE2).

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), the compound exhibited moderate cytotoxic effects with IC50 values of 25 μM and 30 μM respectively. These results indicate potential for further exploration in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound | IC50 COX-2 (μM) | Cytotoxicity (MCF-7) |

|---|---|---|

| This compound | 8.9 | 25 |

| Compound A (similar structure) | 15.0 | 35 |

| Compound B (alternative scaffold) | 20.0 | 40 |

Q & A

Q. How can researchers distinguish between direct antimicrobial effects and induced resistance in host organisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.